molecular formula C25H30ClN3O5S B2924316 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride CAS No. 1330287-88-1

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride

Numéro de catalogue: B2924316
Numéro CAS: 1330287-88-1
Poids moléculaire: 520.04
Clé InChI: GGOYIJZORRUJRE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a serine/threonine kinase that plays a critical role in controlling the G1 to S phase transition of the cell cycle. By selectively inhibiting CDK2, this compound induces cell cycle arrest and promotes apoptosis in proliferating cells, making it a valuable tool for investigating cell cycle mechanisms and their dysregulation in diseases like cancer . Its high selectivity profile helps researchers dissect the specific contributions of CDK2 in complex signaling pathways without the confounding effects of inhibiting other CDKs. This inhibitor is supplied as the hydrochloride salt to enhance solubility and is presented as a high-purity compound for reliable and reproducible results in biochemical and cell-based assays . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propriétés

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O5S.ClH/c1-17-8-9-20(30-2)22-23(17)34-25(26-22)28(11-5-10-27-12-14-31-15-13-27)24(29)21-16-32-18-6-3-4-7-19(18)33-21;/h3-4,6-9,21H,5,10-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOYIJZORRUJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN3CCOCC3)C(=O)C4COC5=CC=CC=C5O4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its unique structure suggests diverse biological activities, particularly in the context of cancer treatment and modulation of specific receptor pathways.

Chemical Structure and Properties

The compound has a molecular formula of C25H30ClN3O5S and a molecular weight of 520.04 g/mol. It features a thiazole ring, morpholine group, and a carboxamide functional group, which contribute to its solubility and stability. The structural complexity may enhance interactions with biological targets, making it a candidate for further pharmacological investigations.

Target Receptors

Research indicates that compounds similar to N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride can act as positive allosteric modulators of the muscarinic M4 receptor. This receptor is implicated in various physiological processes, including cognition and memory .

Biological Activity

Studies have shown that derivatives of this compound exhibit significant biological activities such as:

  • Antitumor Effects : The compound has been explored for its potential to inhibit tumor growth through modulation of immune responses and direct cytotoxicity against cancer cells.
  • Neuroprotective Properties : Its interaction with muscarinic receptors may provide neuroprotective effects, making it a candidate for treating neurodegenerative diseases .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits moderate potency at the human M4 receptor with an EC50 value of approximately 1.3 μM. This indicates its potential as a selective modulator without significant off-target effects on other muscarinic subtypes .

In Vivo Pharmacokinetics

The pharmacokinetic profile shows low intravenous clearance (approximately 11.6 mL/min/kg) and excellent brain exposure in animal models. This suggests that the compound can effectively penetrate the blood-brain barrier, which is crucial for central nervous system applications .

Comparative Analysis Table

Property Value
Molecular FormulaC25H30ClN3O5S
Molecular Weight520.04 g/mol
EC50 at M4 Receptor1.3 μM
Intravenous Clearance11.6 mL/min/kg
Brain Exposure[Brain]=10.3 μM

Future Directions

The ongoing research into N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride focuses on:

  • Enhancing Selectivity : Further modifications to improve selectivity for the M4 receptor while minimizing side effects.
  • Therapeutic Applications : Investigating its role in treating various cancers and neurodegenerative conditions through targeted delivery systems.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Reference
N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride C27H31ClN3O5S 562.1 4-methoxy-7-methylbenzothiazole; 3-morpholinopropyl chain; dihydrodioxine-carboxamide core
N-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride C23H25Cl2N3O4S 510.4 7-chloro-4-methylbenzothiazole; shorter 2-morpholinoethyl chain; carboxamide at position 6
N-(4-(2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide C22H21N3O6S 455.5 Thiazole linked to dihydrodioxine via acetamide; 3,4-dimethoxybenzamide substituent

Structural and Functional Differences

Benzothiazole Substitutions: The target compound has 4-methoxy-7-methyl groups on the benzothiazole ring, which may enhance electron-donating properties and steric bulk compared to the 7-chloro-4-methyl variant in . Chloro groups typically increase lipophilicity and metabolic stability but reduce solubility .

Morpholinoalkyl Chain Length: The 3-morpholinopropyl chain in the target compound (vs.

Dihydrodioxine Linkage :

  • The 2-carboxamide linkage in the target compound and contrasts with the 6-carboxamide position in , which may alter binding orientation in biological systems.
  • The compound in uses a 2-oxoethyl bridge, introducing a ketone group that could influence hydrogen-bonding interactions.

Spectral and Physicochemical Data

  • IR Spectroscopy : Key absorption bands for the target compound would include:
    • ν(C=O) at ~1660–1680 cm⁻¹ (carboxamide) .
    • ν(N-H) at ~3150–3300 cm⁻¹ (secondary amine) .
    • Absence of ν(S-H) (~2500–2600 cm⁻¹) confirms the thione tautomer stability, as observed in related triazole-thiones .
  • Solubility: The hydrochloride salt and morpholino group enhance aqueous solubility compared to neutral analogs like .

Research Findings and Implications

Pharmacokinetic Predictions: The 3-morpholinopropyl chain in the target compound may improve blood-brain barrier penetration compared to shorter chains . 4-Methoxy substitution could reduce oxidative metabolism, extending half-life relative to chloro analogs .

Target Selectivity: Benzothiazole-dihydrodioxine hybrids often inhibit kinases (e.g., PI3K/AKT) or interact with DNA via intercalation. The dimethoxybenzamide group in might target tubulin polymerization, diverging from the morpholinoalkyl derivatives’ kinase focus .

Q & A

What are the standard synthetic routes and characterization techniques for this compound?

Level: Basic
Answer:
The synthesis of benzothiazole-carboxamide derivatives typically involves multi-step reactions, starting with the condensation of substituted benzothiazole amines with activated carboxylic acid derivatives. For example, coupling reactions using carbodiimides (e.g., EDC/HOBt) or thionyl chloride-mediated acyl chloride formation are common . Characterization relies on 1H/13C NMR for structural confirmation (e.g., verifying morpholine proton integration and benzodioxine ring signals) and HPLC for purity assessment (>95% threshold). Mass spectrometry (HRMS) is critical for molecular weight validation .

How do substituents on the benzothiazole and morpholine moieties influence physicochemical properties?

Level: Basic
Answer:
Substituents like methoxy and methyl groups on the benzothiazole ring enhance lipophilicity, impacting solubility and membrane permeability. The morpholine moiety contributes to basicity and hydrogen-bonding capacity, which affects pharmacokinetic profiles. For instance, electron-withdrawing groups on analogous compounds reduce yields due to steric hindrance during coupling steps (e.g., 37% yield for 2,6-dichlorophenyl derivatives vs. 70% for 4-chlorophenyl analogs) .

What safety protocols are critical during synthesis and handling?

Level: Basic
Answer:
Reactive intermediates (e.g., acyl chlorides) require inert atmosphere handling to prevent hydrolysis. Hydrochloride salt formation involves concentrated HCl, necessitating fume hood use and pH monitoring. Safety data sheets (SDS) for precursors like O-benzyl hydroxylamine HCl highlight risks of skin irritation and respiratory sensitization, requiring PPE (gloves, goggles) .

How can low yields in coupling reactions be mitigated?

Level: Advanced
Answer:
Low yields often stem from steric hindrance or poor nucleophile activation. Strategies include:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reagent solubility .
  • Catalyst use : Copper iodide or triethylamine accelerates thiazole ring closure in analogous syntheses .
  • Temperature control : Reflux conditions (e.g., ethanol at 78°C) enhance reaction rates for benzothiazole intermediates .

How can computational tools aid in reaction optimization?

Level: Advanced
Answer:
AI-driven platforms (e.g., COMSOL Multiphysics) simulate reaction kinetics to identify optimal conditions (temperature, solvent ratios). Machine learning models predict feasible synthetic routes by analyzing databases like Reaxys, reducing trial-and-error experimentation. For example, AI can forecast the impact of morpholine ring flexibility on transition-state energetics .

What methodologies resolve contradictions in spectroscopic data?

Level: Advanced
Answer:
Contradictions in NMR signals (e.g., overlapping aromatic protons) are addressed via:

  • 2D NMR (COSY, HSQC) to assign coupled protons and carbons.
  • Isotopic labeling for tracking specific moieties.
  • X-ray crystallography for unambiguous structural confirmation, as seen in peptidomimetic analogs .

How can salt formation (hydrochloride) impact purification?

Level: Advanced
Answer:
Hydrochloride salt formation improves crystallinity but requires careful pH adjustment (typically pH 4–5) to avoid decomposition. Techniques include:

  • Anti-solvent crystallization : Adding diethyl ether to concentrated HCl-containing solutions.
  • Ion-exchange chromatography for desalting, followed by lyophilization .

What strategies validate biological activity in structural analogs?

Level: Advanced
Answer:
For activity studies (e.g., antimicrobial, antitumor):

  • In silico docking : MOE or AutoDock predicts target binding (e.g., kinase inhibition).
  • SAR analysis : Modifying substituents on the benzodioxine ring to assess potency changes.
  • In vitro assays : MTT for cytotoxicity or MIC for antimicrobial activity, as demonstrated in thiadiazole derivatives .

How to address instability during long-term storage?

Level: Advanced
Answer:
Instability (e.g., hydrolysis of the carboxamide bond) is mitigated by:

  • Lyophilization : Storing as a lyophilized powder under argon.
  • Excipient addition : Cyclodextrins or PEG-4000 to prevent moisture uptake.
  • Stability-indicating HPLC : Monitoring degradation products under accelerated conditions (40°C/75% RH) .

What frameworks guide mechanistic studies of reactivity?

Level: Advanced
Answer:
Mechanistic studies align with DFT calculations to model transition states (e.g., amide bond formation). Experimental validation uses:

  • Isotope effects : Replacing H2O with D2O to probe rate-determining steps.
  • Kinetic profiling : Varying reagent stoichiometry to identify rate laws, as applied in thiadiazole cyclization .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.